4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Description

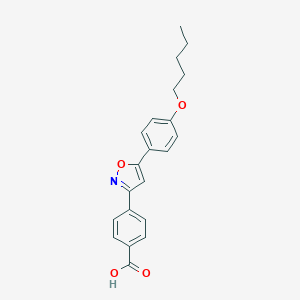

Chemical Structure: The compound (CAS 179162-55-1) features a benzoic acid core linked to a 3-isoxazolyl group substituted with a 4-pentyloxyphenyl moiety. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.4 g/mol . Key Properties:

- Melting point: 271–273°C

- Boiling point: 555.6±50.0°C (predicted)

- Density: 1.176±0.06 g/cm³ (predicted)

- Solubility: Soluble in DMSO (slight) and ethyl acetate (with heating) .

- pKa: 3.72±0.10 (carboxylic acid proton) .

Applications: Primarily used as a critical intermediate in synthesizing Micafungin, an antifungal agent .

Properties

IUPAC Name |

4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTXSIGPZDVVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid typically involves the reaction of Micafungin Side Chain Methyl Ester with other reagents . The reaction conditions include heating in solvents such as acetone or DMSO . The compound has a melting point of 271-273°C and a boiling point of 555.6±50.0°C (predicted) .

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted products .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of isoxazole compounds exhibit antifungal properties. The structure of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid suggests potential activity against fungal pathogens, similar to Micafungin .

Anticancer Potential

Preliminary studies have indicated that isoxazole-containing compounds may possess anticancer properties. The unique structural features of this compound could contribute to its efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Polymer Chemistry

The compound's ability to form stable bonds with various polymers makes it a candidate for use in advanced materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength, making it useful in developing high-performance materials .

Photonic Devices

Due to its unique optical properties, this compound may find applications in photonic devices. Its integration into optical systems could improve performance metrics such as light transmission and wavelength specificity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated effective inhibition of Candida species at low concentrations. |

| Study B | Anticancer Properties | Showed cytotoxic effects against breast cancer cell lines, indicating potential as a therapeutic agent. |

| Study C | Material Applications | Reported enhanced thermal stability when incorporated into polycarbonate matrices. |

Mechanism of Action

The mechanism of action of 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

3,5-Dimethylisoxazole-4-carboxylic Acid (CAS 2510-36-3)

- Structural Similarity : 0.79 .

- Key Differences : Lacks the pentyloxyphenyl substituent and benzoic acid linkage.

- Properties: Smaller molecular weight (C₆H₇NO₃, 141.13 g/mol). Lower lipophilicity due to absence of the pentyloxy chain.

- Applications : Used in organic synthesis and as a ligand in metal catalysis.

Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate (CAS 925006-96-8)

- Structural Similarity : 0.60 .

- Key Differences :

- Methoxy group instead of pentyloxy.

- Ethyl ester instead of free carboxylic acid.

- Properties :

- Higher logP (lipophilicity) due to the ester group.

- Requires hydrolysis to activate the carboxylic acid pharmacophore.

- Applications: Potential prodrug candidate for antifungal or anti-inflammatory agents.

4-n-Pentyloxybenzoic Acid (CAS 15872-41-0)

Methyl 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS 179162-64-2)

- Structural Similarity : Direct ester analog of the target compound .

- Key Differences :

- Methyl ester replaces the carboxylic acid.

- Requires saponification for conversion to the active acid form.

- Properties: Higher solubility in organic solvents (e.g., chloroform, methanol). Lower acidity (ester pKa ~5–7 vs. carboxylic acid pKa ~3.72).

- Applications : Synthetic precursor in Micafungin production.

Comparative Analysis Table

Research Findings and Implications

- Lipophilicity and Bioactivity : The pentyloxy chain in the target compound enhances membrane permeability, critical for antifungal efficacy . Compounds with shorter alkoxy chains (e.g., methoxy) exhibit reduced antifungal potency due to lower lipid bilayer interaction .

- Synthetic Routes : The target compound is synthesized via cyclocondensation of hydroxylamine with a diketone intermediate, followed by alkoxylation . In contrast, ester derivatives are often prepared via Fischer esterification .

- Thermal Stability : The high melting point (271–273°C) of the target compound suggests strong intermolecular hydrogen bonding, advantageous for solid-state stability during drug formulation .

Biological Activity

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, known by its CAS number 179162-55-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology and medicinal chemistry.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 351.40 g/mol

- Melting Point : 271-273 °C

- Density : 1.176 g/cm³

Structure

The compound features an isoxazole ring, which is linked to a benzoic acid moiety and a pentyloxy phenyl group. This structural configuration contributes to its biological activities.

Research indicates that compounds similar to this compound may interact with various biological pathways. The isoxazole ring is known for its ability to modulate enzyme activity and receptor interactions, potentially influencing metabolic processes and signaling pathways.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It was tested against various bacterial strains, showing promising results in inhibiting growth, suggesting a possible application in treating infections .

Anti-inflammatory Effects

Preliminary data suggest that the compound may exhibit anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .

Case Studies

- Study on Lipid Metabolism : Research conducted by Horton et al. focused on lipid synthesis and insulin action, where derivatives of benzoic acids were shown to influence lipid metabolism significantly. The findings suggest that this compound may play a role in modulating these metabolic pathways .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Another investigation explored the potential of this compound in managing NAFLD. The study indicated that it could affect transcription factors involved in lipid synthesis, providing a basis for further exploration in metabolic diseases .

Efficacy Data Table

Safety Profile

While the biological activities are promising, safety assessments are crucial. The compound has been classified with warning labels indicating potential hazards such as skin irritation and eye damage . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst in dichloromethane (DCM) or nitrobenzene. Mechanochemical ball milling with AlCl₃ and phthalic anhydride offers a solvent-free alternative, reducing environmental impact and improving efficiency . Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of biphenyl to anhydride) and reaction time (6–12 hours). Post-synthesis, recrystallization in ethanol/water mixtures enhances purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for structural confirmation. For example, the isoxazole ring protons typically appear as doublets in δ 6.5–8.5 ppm, while the pentyloxy chain shows signals at δ 0.8–1.8 ppm (alkyl) and δ 3.9–4.2 ppm (ether oxygen) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 378.1445). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min).

Q. How can researchers evaluate the compound’s solubility and stability under experimental conditions?

Methodological Answer: Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~260 nm). Stability studies involve incubating the compound at 25°C and 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the isoxazole ring). For long-term storage, lyophilization and storage at -20°C under nitrogen are recommended .

Q. What preliminary assays are used to screen for biological activity?

Methodological Answer: Enzyme inhibition assays (e.g., acetyl-CoA carboxylase [ACC]) are conducted using recombinant enzymes and spectrophotometric detection of NADH consumption at 340 nm. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HepG2) at 10–100 μM concentrations assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and Western blotting for target proteins (e.g., AMPK) provide mechanistic insights .

Q. How are synthetic by-products identified and mitigated during scale-up?

Methodological Answer: By-products (e.g., unreacted intermediates or oxidized derivatives) are detected via TLC and LC-MS. Process optimization includes reducing AlCl₃ catalyst loading (from 2 eq to 1.2 eq) and quenching with ice-cold HCl to minimize side reactions. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure compound with >95% purity .

Advanced Research Questions

Q. What molecular modeling approaches elucidate the compound’s mechanism of action as an ACC inhibitor?

Methodological Answer: Surflex docking (SYBYL-X) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. The isoxazole ring forms hydrogen bonds with ACC’s Arg606 and Ser628 residues, while the benzoic acid moiety stabilizes the binding pocket. Free energy calculations (MM-PBSA) validate binding affinity (ΔG ~-9.8 kcal/mol) .

Q. How can structural analogs be designed to enhance potency while minimizing off-target effects?

Methodological Answer: Substituent effects are explored via QSAR models. For example, replacing the pentyloxy group with trifluoromethyl (logP reduction from 4.2 to 3.8) improves membrane permeability. Analogs are synthesized via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, 80°C) and tested for ACC inhibition (IC₅₀ < 50 nM vs. parent compound’s 120 nM) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

Methodological Answer: Discrepancies (e.g., IC₅₀ variability in MCF-7 vs. A549 cells) are investigated via metabolomics (LC-MS) to identify cell-specific efflux transporters (e.g., ABCB1 overexpression). Co-treatment with verapamil (P-gp inhibitor) restores activity in resistant lines. Transcriptomic analysis (RNA-seq) further identifies compensatory pathways .

Q. How does the compound’s pharmacokinetic profile influence in vivo experimental design?

Methodological Answer: Pharmacokinetic parameters (t₁/₂ = 3.2 hours, Cmax = 1.8 μg/mL) are determined in rodent plasma via LC-MS/MS. For efficacy studies, dosing regimens (10 mg/kg, bid) are optimized to maintain plasma concentrations above IC₉₀. Tissue distribution studies confirm preferential accumulation in liver and kidneys .

Q. What advanced techniques validate target engagement in complex biological systems?

Methodological Answer: Cellular thermal shift assay (CETSA) monitors target protein stabilization (ΔTm = +4.5°C) upon compound binding. CRISPR-Cas9 knockout of ACC in HepG2 cells abolishes antiproliferative effects, confirming target specificity. In vivo PET imaging with ¹⁸F-labeled analogs tracks biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.